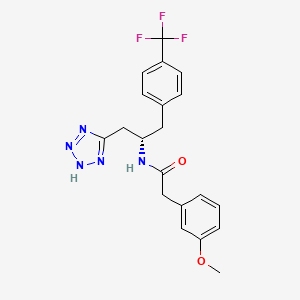

(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide

Descripción

TUG-2304 es un compuesto orgánico sintético conocido por su papel como antagonista del receptor 2 de ácidos grasos libres (FFA2).

Propiedades

Fórmula molecular |

C20H20F3N5O2 |

|---|---|

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

2-(3-methoxyphenyl)-N-[(2S)-1-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C20H20F3N5O2/c1-30-17-4-2-3-14(10-17)11-19(29)24-16(12-18-25-27-28-26-18)9-13-5-7-15(8-6-13)20(21,22)23/h2-8,10,16H,9,11-12H2,1H3,(H,24,29)(H,25,26,27,28)/t16-/m0/s1 |

Clave InChI |

AFMDUVFVMUUFKZ-INIZCTEOSA-N |

SMILES isomérico |

COC1=CC=CC(=C1)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |

SMILES canónico |

COC1=CC=CC(=C1)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de TUG-2304 implica el reemplazo bioisostérico del grupo ácido carboxílico del antagonista FFA2 establecido CATPB. La ruta sintética incluye varios pasos, comenzando con la preparación de compuestos intermedios, seguido de condiciones de reacción específicas para lograr el producto final. Las condiciones de reacción típicamente implican el uso de reactivos y catalizadores específicos para garantizar las transformaciones químicas deseadas .

Análisis De Reacciones Químicas

TUG-2304 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

TUG-2304 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la relación estructura-actividad de los antagonistas FFA2.

Biología: Ayuda a comprender el papel de FFA2 en varios procesos biológicos, incluyendo la inflamación y el metabolismo.

Medicina: Se está investigando su potencial aplicación terapéutica en el tratamiento de enfermedades metabólicas e inflamatorias.

Industria: Puede tener aplicaciones en el desarrollo de nuevos fármacos dirigidos a FFA2 .

Mecanismo De Acción

TUG-2304 ejerce sus efectos antagonizando el receptor 2 de ácidos grasos libres (FFA2). Este receptor está involucrado en la mediación de los efectos de los ácidos grasos de cadena corta, que juegan un papel en varios procesos metabólicos e inflamatorios. Al inhibir FFA2, TUG-2304 puede modular estos procesos, lo que podría conducir a beneficios terapéuticos en afecciones como la inflamación y las enfermedades metabólicas .

Comparación Con Compuestos Similares

TUG-2304 es único en comparación con otros antagonistas FFA2 debido a su alta potencia y propiedades fisicoquímicas y farmacocinéticas favorables. Los compuestos similares incluyen:

CATPB: Un antagonista FFA2 establecido con una estructura química diferente.

Otros antagonistas FFA2: Varios compuestos con mecanismos de acción similares pero que difieren en potencia y perfiles farmacocinéticos

TUG-2304 se destaca por su capacidad para inhibir completamente la migración de neutrófilos inducida por propionato y el estallido respiratorio, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.